[4-Bromo-3-(2,2,2-trifluoroethoxy)phenyl](pyrrolidin-1-yl)methanone
Description
4-Bromo-3-(2,2,2-trifluoroethoxy)phenylmethanone is a halogenated aromatic compound featuring a bromine substituent at the para position and a trifluoroethoxy group at the meta position on the phenyl ring. This structure is characteristic of bioactive molecules, where bromine enhances electrophilic reactivity, and the trifluoroethoxy group contributes to metabolic stability and lipophilicity .
Properties
IUPAC Name |
[4-bromo-3-(2,2,2-trifluoroethoxy)phenyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrF3NO2/c14-10-4-3-9(12(19)18-5-1-2-6-18)7-11(10)20-8-13(15,16)17/h3-4,7H,1-2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQIXDALKPDGFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C(C=C2)Br)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(2,2,2-trifluoroethoxy)phenylmethanone typically involves the reaction of 4-bromo-3-hydroxybenzaldehyde with 2,2,2-trifluoroethanol in the presence of an acid catalyst to form the intermediate 4-bromo-3-(2,2,2-trifluoroethoxy)benzaldehyde. This intermediate is then reacted with pyrrolidine and a suitable base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(2,2,2-trifluoroethoxy)phenylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3-(2,2,2-trifluoroethoxy)phenylmethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(2,2,2-trifluoroethoxy)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Halogenated Pyrazoline Derivatives
Compounds such as 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (, Ref. 13) share the bromophenyl motif but differ in core structure. These pyrazoline derivatives exhibit planar conformations due to the dihydropyrazole ring, contrasting with the non-planar pyrrolidinyl methanone in the target compound.
| Property | Target Compound | Pyrazoline Derivative (Ref. 13) |
|---|---|---|
| Core Structure | Pyrrolidinyl methanone | Dihydropyrazole |
| Halogen Substituents | Br, CF₃CH₂O | Br, F |
| Conformational Flexibility | Moderate | Low (planar) |
Fluorinated Chromenone Derivatives
Patent examples such as 2-(1-(4-amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (, Example 64) highlight the role of fluorine and trifluoromethyl groups in enhancing binding affinity. While the target compound lacks a chromenone system, the trifluoroethoxy group parallels the electron-withdrawing effects of trifluoromethyl substituents in these analogs. The latter exhibit melting points >300°C, suggesting that fluorinated groups improve thermal stability .
Bromophenyl Methanones
4-(4-Bromophenyl)-1H-pyrrol-3-ylmethanone () shares the bromophenyl and methanone motifs but replaces the trifluoroethoxy group with a simple phenyl ring. The absence of fluorine reduces lipophilicity (clogP ~3.5 vs. ~4.2 estimated for the target compound) and metabolic resistance. This underscores the importance of the trifluoroethoxy group in optimizing pharmacokinetic profiles .
Fluorine-Containing Pharmaceuticals
The review by Wang et al. () emphasizes that trifluoroethoxy groups, as seen in the target compound, are strategically used in drugs like rilpivirine (HIV) and aprepitant (CNS) to enhance blood-brain barrier penetration and resistance to oxidative metabolism. Compared to non-fluorinated analogs, the target compound’s trifluoroethoxy group likely improves bioavailability and target engagement .
Key Research Findings and Trends
- Substituent Effects: Bromine increases electrophilicity for nucleophilic aromatic substitution, while trifluoroethoxy enhances lipophilicity (clogP +0.5–1.0 vs. non-fluorinated analogs) .
- Thermal Stability: Fluorinated analogs (e.g., ) show higher melting points (>225°C) compared to non-fluorinated bromophenyl compounds, suggesting stronger intermolecular interactions .
- Biological Relevance: Docking studies () on flexible receptors indicate that pyrrolidinyl methanone moieties may adopt optimal conformations for binding, though specific data for the target compound are lacking .
Biological Activity
The compound 4-Bromo-3-(2,2,2-trifluoroethoxy)phenylmethanone , with the CAS number 1443764-12-2 , is a novel synthetic organic molecule that has garnered attention for its potential biological activities. This article focuses on its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The molecular formula of 4-Bromo-3-(2,2,2-trifluoroethoxy)phenylmethanone is C16H16BrF3N2O2 , with a molecular weight of 352.15 g/mol . Its structure features a brominated phenyl ring and a pyrrolidine moiety, which are often associated with various pharmacological activities.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| IUPAC Name | 4-Bromo-3-(2,2,2-trifluoroethoxy)phenylmethanone |
| CAS Number | 1443764-12-2 |
| Molecular Formula | C16H16BrF3N2O2 |
| Molecular Weight | 352.15 g/mol |
Antimicrobial Properties
Recent studies have indicated that derivatives of compounds similar to 4-Bromo-3-(2,2,2-trifluoroethoxy)phenylmethanone exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways.
Anticancer Activity
Research has demonstrated that certain pyrrolidine derivatives possess anticancer properties. A study highlighted the cytotoxic effects of pyrrolidine-based compounds on several cancer cell lines, revealing IC50 values in the micromolar range. These findings suggest that 4-Bromo-3-(2,2,2-trifluoroethoxy)phenylmethanone may also exhibit similar activities due to its structural components.
Neuroprotective Effects
Some studies have explored the neuroprotective potential of trifluoroethyl-substituted compounds. The presence of the trifluoroethoxy group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further investigation in neurodegenerative diseases.
Study 1: Synthesis and Biological Evaluation
In a recent study focused on synthesizing derivatives of pyrrolidine-based compounds, researchers synthesized 4-Bromo-3-(2,2,2-trifluoroethoxy)phenylmethanone and evaluated its biological activity against various pathogens. The results indicated promising antimicrobial properties with an emphasis on its selectivity towards Gram-positive bacteria.
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study evaluated the impact of different substituents on the phenyl ring and pyrrolidine moiety. Variations in bromination and trifluoroethyl substitutions were correlated with enhanced biological activity. The study concluded that specific modifications could lead to improved efficacy against targeted diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
